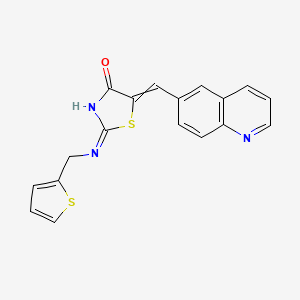

5-(6-Quinolinylmethylidene)-2-(thiophen-2-ylmethylamino)-4-thiazolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RO3306 ist ein selektiver, ATP-kompetitiver Inhibitor der cyclin-abhängigen Kinase 1 (CDK1). Diese Verbindung ist bekannt für ihre Fähigkeit, den Zellzyklus an der Grenze zwischen G2/M-Phase zu arretieren, was sie zu einem wertvollen Werkzeug in der Zellzyklusforschung und Krebstherapie macht . RO3306 hat in verschiedenen präklinischen Modellen, insbesondere bei Eierstockkrebs, eine potente Antitumoraktivität gezeigt .

Herstellungsmethoden

RO3306 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Thiazol-4-on-Kernstruktur beinhalten. Die Syntheseroute beinhaltet typischerweise die Reaktion von 2-Aminothiazol mit einem Chinolinderivat unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern. Industrielle Produktionsmethoden für RO3306 sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich ähnliche Syntheserouten mit Optimierungen für die großtechnische Produktion.

Vorbereitungsmethoden

RO3306 is synthesized through a series of chemical reactions involving the formation of a thiazol-4-one core structure. The synthetic route typically involves the reaction of 2-aminothiazole with a quinoline derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods for RO3306 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

RO3306 unterliegt in erster Linie Reaktionen, die typisch für Thiazol- und Chinolinderivate sind. Zu diesen Reaktionen gehören:

Oxidation: RO3306 kann Oxidationsreaktionen, insbesondere am Thiazolring, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können am Chinolinring auftreten, was möglicherweise zu Dihydrochinolinderivaten führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

RO3306 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Zellzyklusforschung: RO3306 wird ausgiebig verwendet, um den Zellzyklus zu untersuchen, insbesondere den G2/M-Phasenübergang.

Krebsforschung: Die Verbindung hat in verschiedenen Krebsmodellen, einschließlich Eierstockkrebs, eine potente Antitumoraktivität gezeigt.

Molekularbiologie: RO3306 wird verwendet, um die Rolle von CDK1 in verschiedenen zellulären Prozessen zu untersuchen, einschließlich der DNA-Schadensantwort und -reparatur.

Arzneimittelentwicklung: Die Verbindung dient als Leitstruktur für die Entwicklung neuer CDK1-Inhibitoren mit verbesserter Wirksamkeit und Selektivität.

Wirkmechanismus

RO3306 entfaltet seine Wirkung, indem es an die ATP-Tasche von CDK1 bindet und so dessen Kinaseaktivität hemmt. Diese Hemmung verhindert die Phosphorylierung von CDK1-Substraten, was zu einer Zellzyklusarretierung in der G2/M-Phase führt . Die Verbindung beeinflusst auch die nachgeschalteten Ziele von p53, einem wichtigen Tumorsuppressorprotein, und fördert so die Apoptose in Krebszellen . Zusätzlich moduliert RO3306 die Expression von Zellzyklus-inhibitorischen und apoptotischen Genen, was zu seinen Antitumor-Effekten beiträgt .

Wirkmechanismus

RO3306 exerts its effects by binding to the ATP pocket of CDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of CDK1 substrates, leading to cell cycle arrest at the G2/M phase . The compound also affects downstream targets of p53, a key tumor suppressor protein, further promoting apoptosis in cancer cells . Additionally, RO3306 modulates the expression of cell cycle inhibitory and apoptotic genes, contributing to its anti-tumor effects .

Vergleich Mit ähnlichen Verbindungen

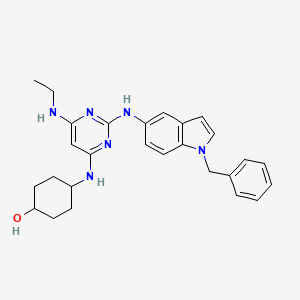

RO3306 ist einzigartig in seiner hohen Selektivität für CDK1 im Vergleich zu anderen cyclin-abhängigen Kinasen. Ähnliche Verbindungen umfassen:

Purvalanol A: Ein weiterer CDK-Inhibitor mit breiterer Spezifität, der mehrere CDKs beeinflusst.

Roscovitin: Ein CDK-Inhibitor, der CDK1, CDK2 und CDK5, aber mit geringerer Selektivität im Vergleich zu RO3306, angreift.

Flavopiridol: Ein Pan-CDK-Inhibitor, der eine Vielzahl von CDKs beeinflusst, darunter CDK1, CDK2, CDK4 und CDK9.

Die hohe Selektivität von RO3306 für CDK1 macht es besonders nützlich für Studien, die sich auf die spezifische Rolle von CDK1 in der Zellzyklusregulation und Krebstherapie konzentrieren .

Eigenschaften

CAS-Nummer |

872573-93-8 |

|---|---|

Molekularformel |

C18H13N3OS2 |

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22) |

InChI-Schlüssel |

XOLMRFUGOINFDQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B10769033.png)

![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B10769038.png)

![4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B10769066.png)

![N-cyclopropyl-3-[3-[[cyclopropyl(oxo)methyl]amino]-1H-indazol-6-yl]benzamide](/img/structure/B10769083.png)

![N-[3-[[2-[[4-(dimethylamino)cyclohexyl]amino]-9-propan-2-yl-6-purinyl]amino]phenyl]-2-propenamide](/img/structure/B10769086.png)

![(E)-4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769120.png)

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B10769123.png)

![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B10769133.png)

![4-(dimethylamino)-N-[3-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]phenyl]but-2-enamide](/img/structure/B10769141.png)

![[4-({4-[(5-Cyclopropyl-1h-Pyrazol-3-Yl)amino]quinazolin-2-Yl}imino)cyclohexa-2,5-Dien-1-Yl]acetonitrile](/img/structure/B10769146.png)